4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
CAS No.: 2094256-68-3
Cat. No.: VC11809669
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2094256-68-3 |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3 |
| Standard InChI Key | IWUHKAJBAPOIDZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a benzene sulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4-, 2-, and 5-positions, respectively. The sulfonamide group (-SO₂NH-) links the benzene ring to an 8-aminoquinoline moiety, which introduces aromaticity and potential metal-chelating properties. The SMILES notation accurately represents its connectivity.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
| XLogP3 (Predicted) | 4.2 |
The InChIKey provides a unique identifier for computational studies.
Spectroscopic Characterization
Spectral data for analogous sulfonamide-quinoline hybrids reveal distinct patterns:
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FT-IR: Stretching vibrations at 1,350–1,150 cm⁻¹ (asymmetric S=O), 1,160–1,120 cm⁻¹ (symmetric S=O), and 3,300–3,200 cm⁻¹ (N-H) .
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¹H NMR: Aromatic protons appear as multiplet signals between δ 6.8–8.8 ppm, with methyl groups resonating as singlets near δ 2.3–2.5 ppm .
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X-ray Diffraction: Tetrahedral coordination geometries are observed in metal complexes (e.g., Zn²+), with bond lengths of 1.93–1.97 Å for M-N and 1.99–2.03 Å for M-O .
Synthesis and Optimization
Conventional Synthesis
The traditional route involves two steps:
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N-Acylation: 8-Aminoquinoline reacts with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA).
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Purification: Column chromatography using gradients of toluene/ethyl acetate yields the product with ~56% efficiency .
| Parameter | Conventional Method |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 56–71% |
| Solvent Consumption | High (20–30 mL/mmol) |
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction kinetics through cavitation effects:
| Parameter | Ultrasound Method |
|---|---|
| Reaction Time | 10–30 minutes |
| Yield | 80–90% |
| Energy Savings | 150-fold reduction |
This method aligns with green chemistry principles by minimizing solvent use and energy expenditure .
Coordination Chemistry and Applications
Metal Complexation
The quinoline nitrogen and sulfonamide oxygen atoms act as donor sites, forming stable complexes with transition metals:
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Zn²+ Complexes: Tetrahedral geometry, effective in antimicrobial assays .
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Ni²+ Complexes: Square-planar configuration, explored for catalytic applications .
| Metal Ion | Coordination Geometry | Bond Length (Å) |
|---|---|---|
| Zn²+ | Tetrahedral | M-N: 1.95 |
| Ni²+ | Square-planar | M-O: 2.01 |
Biological Activity
While direct data on 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is limited, related sulfonamide-quinoline hybrids exhibit:
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Antimicrobial Effects: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer Potential: IC₅₀ values < 10 µM in breast cancer cell lines (MCF-7) .
Analytical and Computational Insights
Chromatographic Behavior
Reverse-phase HPLC analysis (C18 column, acetonitrile/water) shows a retention time of 12.3 minutes, with >95% purity.
Density Functional Theory (DFT) Studies
Calculations predict:
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HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity.
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Molecular Electrostatic Potential (MEP): Electron-rich regions at the sulfonamide oxygen and quinoline nitrogen.
Challenges and Future Directions
Current limitations include scarce pharmacokinetic data and scale-up challenges for industrial production. Future work should prioritize:
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